Cas no 1355151-93-7 (1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]-)
1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]-
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- Inchi: 1S/C14H13N3O2S/c1-9-2-5-11(6-3-9)20(18,19)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
- InChI Key: PRUAQAUCXJINDR-UHFFFAOYSA-N
- SMILES: C1(S(C2=CC=C(C)C=C2)(=O)=O)NC2=CC(N)=CC=C2N=1
1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499695-1g |
2-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-5-amine |
1355151-93-7 | 97% | 1g |
$347 | 2023-02-02 |
1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]- Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]-
Introduction to 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] and Its Significance in Modern Chemical Research
1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl], with the CAS number 1355151-93-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the benzimidazole class, a structural motif renowned for its broad spectrum of biological activities. The presence of an amine group at the 6-position and a sulfonyl moiety at the 2-position introduces unique reactivity and potential therapeutic applications, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.
The benzimidazole core is a privileged structure in medicinal chemistry, widely recognized for its role in the development of drugs targeting various diseases, including cancer, infections, and neurological disorders. The specific substitution pattern in 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] enhances its pharmacological profile by modulating electronic and steric properties. The sulfonyl group, in particular, is known to improve metabolic stability and binding affinity to biological targets, while the amine functionality provides a site for further derivatization and interaction with biological systems.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] as a lead compound for developing novel therapeutic agents. Studies have demonstrated its ability to interact with enzymes and receptors involved in critical biological pathways. For instance, computational docking studies suggest that this compound may exhibit inhibitory activity against certain kinases and proteases, which are overexpressed in cancer cells. Such findings align with the growing interest in targeted therapy approaches that leverage small-molecule inhibitors.
In the realm of synthetic organic chemistry, 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] serves as a versatile intermediate for constructing more complex molecules. The amine group can be readily functionalized through reactions such as coupling with carboxylic acids or activated esters to form amides, or condensation with aldehydes to yield imines. The sulfonyl group can also undergo nucleophilic substitution or coupling reactions, allowing for further diversification of the molecular structure. These synthetic attributes make it an attractive building block for medicinal chemists seeking to develop novel scaffolds with tailored biological activities.
One of the most compelling aspects of 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] is its potential application in addressing unmet medical needs. Current research indicates that benzimidazole derivatives exhibit promising activity against drug-resistant pathogens and chronic diseases. The structural features of this compound contribute to its ability to disrupt pathogenic mechanisms by interfering with essential biological processes. For example, studies have explored its efficacy against bacterial biofilms and viral replication, suggesting that it may serve as a basis for developing new antimicrobial agents.
The pharmacokinetic properties of 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] are also of considerable interest. Preclinical studies have begun to evaluate its solubility, stability, and absorption characteristics, which are critical factors determining its suitability for therapeutic use. Initial data suggest that modifications to the sulfonyl group can significantly influence these properties, offering opportunities to optimize bioavailability and reduce toxicity. Such insights are invaluable for translating laboratory discoveries into viable clinical candidates.
From a regulatory perspective, the development of new pharmaceuticals requires rigorous evaluation to ensure safety and efficacy. 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] has been subjected to preliminary toxicological assessments to assess its potential side effects. These studies focus on evaluating acute toxicity, chronic exposure risks, and interactions with endogenous systems. By adhering to stringent regulatory guidelines, researchers aim to ensure that this compound meets the necessary standards for further clinical development.
The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists, biologists, and clinicians. 1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl] exemplifies how advances in synthetic chemistry can drive innovation in medicine. By leveraging cutting-edge techniques such as high-throughput screening and structure-based drug design, researchers can accelerate the identification of compounds with therapeutic potential.
In conclusion,1H-Benzimidazol-6-amine, CAS no 1355151,93,7, represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its role as a versatile intermediate and lead compound highlights its importance in both academic research and industrial drug development programs. As our understanding of disease mechanisms continues to evolve,this compound will undoubtedly play a crucial role in shaping future therapeutic strategies.
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